

Application Notes and Protocols for the Bioanalytical Method Validation of MRE-269

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Compound of Interest

Compound Name: MRE-269-d7

Cat. No.: B15571909

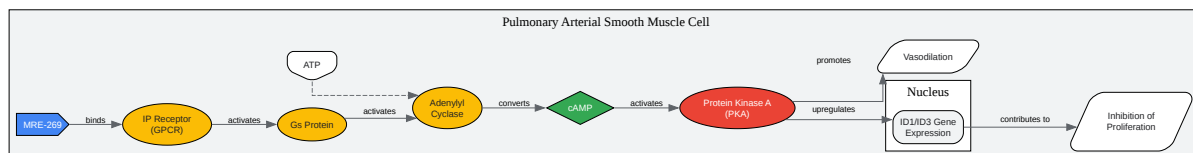
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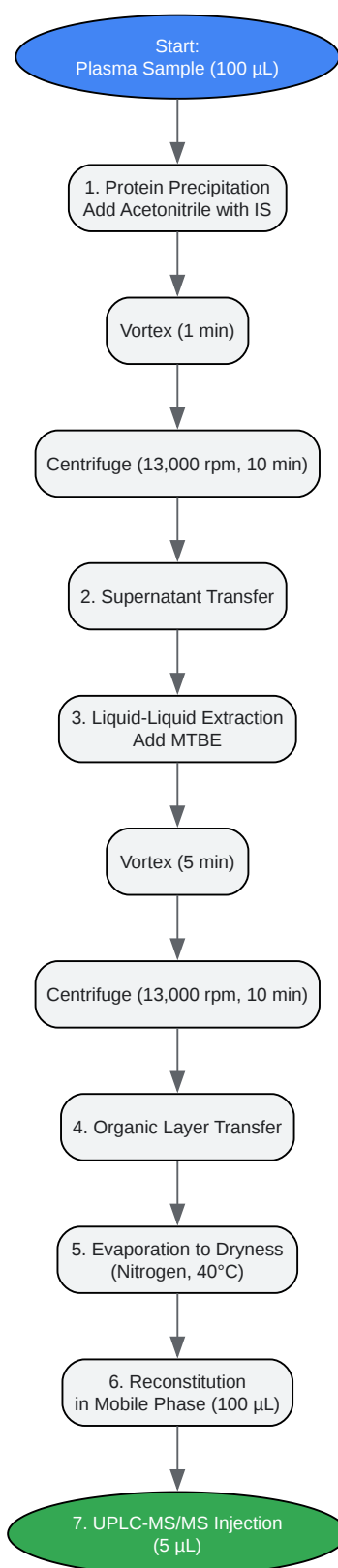
Introduction

MRE-269, also known as ACT-333679, is the pharmacologically active metabolite of selexipag, a selective prostacyclin IP receptor agonist used in the treatment of pulmonary arterial hypertension (PAH)[1][2][3]. Accurate quantification of MRE-269 in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed, validated bioanalytical method for the determination of MRE-269 in plasma using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Mechanism of Action: MRE-269 Signaling Pathway

MRE-269 exerts its therapeutic effects by acting as a potent and selective agonist of the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor (GPCR)[2][4]. The binding of MRE-269 to the IP receptor activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP)[5]. Elevated cAMP levels lead to the activation of protein kinase A (PKA), which promotes vasodilation and inhibits the proliferation of pulmonary arterial smooth muscle cells (PASMCs)[5]. Recent studies also suggest that the antiproliferative effects of MRE-269 may be mediated by the upregulation of DNA-binding protein inhibitor (ID) genes, such as ID1 and ID3[6][7].





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